![molecular formula C16H20ClN3O2 B6444135 6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine CAS No. 2548980-04-5](/img/structure/B6444135.png)
6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
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Description
The compound “6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine” is an organic compound that contains a sequence of exactly two alpha-amino acids joined by a peptide bond . It features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Future Directions
The future directions for research on “6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of human diseases . Additionally, more research could be done to understand their synthesis processes and physicochemical properties.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Given the potential targets (ck1γ and ck1ε), it can be inferred that the compound may influence pathways where these kinases are involved, such as cell division, circadian rhythm, and wnt signaling .
Pharmacokinetics
Compounds with similar structures have been reported to have good oral bioavailability
Result of Action
Compounds with similar structures have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular levels .
properties
IUPAC Name |
6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-11-1-2-14-15(9-11)22-16(19-14)18-12-3-6-20(10-12)13-4-7-21-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHXEFFYBSFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=C(O2)C=C(C=C3)Cl)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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